molecular formula C12H14N2O4 B2697951 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde CAS No. 1090796-48-7

4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde

Cat. No.: B2697951
CAS No.: 1090796-48-7
M. Wt: 250.254
InChI Key: SDZADVZOFFMRNA-UHFFFAOYSA-N
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Description

4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a nitro group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde typically involves the nitration of 4-(2-Methylmorpholin-4-YL)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4-(2-Methylmorpholin-4-YL)-3-nitrobenzoic acid.

    Reduction: 4-(2-Methylmorpholin-4-YL)-3-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

    4-(2-Methylmorpholin-4-YL)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrobenzaldehyde: Lacks the morpholine ring, resulting in different chemical and biological properties.

    4-(2-Methylmorpholin-4-YL)-3-aminobenzaldehyde:

Uniqueness: 4-(2-Methylmorpholin-4-YL)-3-nitrobenzaldehyde is unique due to the presence of both the nitro group and the morpholine ring, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

4-(2-methylmorpholin-4-yl)-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-9-7-13(4-5-18-9)11-3-2-10(8-15)6-12(11)14(16)17/h2-3,6,8-9H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZADVZOFFMRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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